molecular formula C12H17N3O3 B11785587 1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

Katalognummer: B11785587
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: OYOSKDYDFFQGJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . The reaction can be catalyzed by various catalysts such as Lewis acids, silica-supported solid acids, and Montmorillonite-KSF .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The use of heterogeneous catalysts like Montmorillonite-KSF allows for a green and cost-effective synthesis . These methods are designed to maximize yield and minimize reaction times, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions include various substituted pyrimidine and piperidine derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H17N3O3

Molekulargewicht

251.28 g/mol

IUPAC-Name

1-(1,4-dimethyl-6-oxopyrimidin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C12H17N3O3/c1-8-6-10(16)14(2)12(13-8)15-5-3-4-9(7-15)11(17)18/h6,9H,3-5,7H2,1-2H3,(H,17,18)

InChI-Schlüssel

OYOSKDYDFFQGJX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)N(C(=N1)N2CCCC(C2)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.